![molecular formula C14H8BrClF3NO B187730 3-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide CAS No. 56661-35-9](/img/structure/B187730.png)
3-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide is a chemical compound used in scientific research for various purposes. It is a member of the benzamide family and has gained significant attention due to its potential in drug discovery and development.
Mecanismo De Acción
The mechanism of action of 3-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes involved in cellular processes such as autophagy and lysosomal function. The compound has also been shown to modulate the activity of certain proteins involved in cancer and inflammation.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide depend on the specific application and concentration used. In cancer research, the compound has been shown to inhibit cell proliferation and induce cell death in certain cancer cell lines. In inflammation research, it has been shown to reduce the production of inflammatory cytokines. In chemical biology, the compound has been used as a tool to study protein-protein interactions and enzyme activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide in lab experiments include its high potency, selectivity, and versatility. The compound can be used in a wide range of applications and has been shown to be effective in various assays. However, the limitations of using the compound include its low solubility in aqueous solutions, which can affect its bioavailability and activity. Additionally, the compound can be expensive to synthesize and may require specialized equipment and expertise.
Direcciones Futuras
There are several future directions for the use of 3-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide in scientific research. One direction is the development of more potent and selective analogs of the compound for use in drug discovery and development. Another direction is the exploration of the compound's potential in other areas of research such as neurodegenerative diseases and infectious diseases. Additionally, the compound could be used as a tool to study other cellular processes and pathways.
Métodos De Síntesis
The synthesis of 3-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with 3-bromo-benzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or ethyl acetate and is followed by purification using column chromatography. The yield of the compound depends on the reaction conditions and the purity of the starting materials.
Aplicaciones Científicas De Investigación
3-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide has been used in scientific research for various purposes. It has been studied as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. The compound has also been used as a tool in chemical biology to study protein-protein interactions and enzyme activity. Additionally, it has been used as a fluorescent probe to study cellular processes such as autophagy and lysosomal function.
Propiedades
Número CAS |
56661-35-9 |
|---|---|
Nombre del producto |
3-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide |
Fórmula molecular |
C14H8BrClF3NO |
Peso molecular |
378.57 g/mol |
Nombre IUPAC |
3-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C14H8BrClF3NO/c15-9-3-1-2-8(6-9)13(21)20-10-4-5-12(16)11(7-10)14(17,18)19/h1-7H,(H,20,21) |
Clave InChI |
GCJFJOBGTFUFED-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F |
SMILES canónico |
C1=CC(=CC(=C1)Br)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




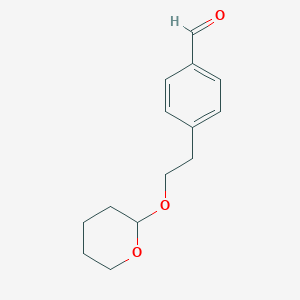
![Ethyl 4-[(2-hydroxyethyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate](/img/structure/B187655.png)
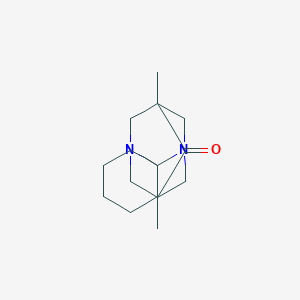
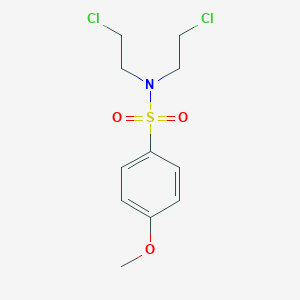
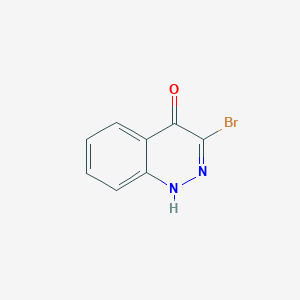
![4-Phenyl-3,4-dihydro-1H-benzo[h]quinolin-2-one](/img/structure/B187660.png)
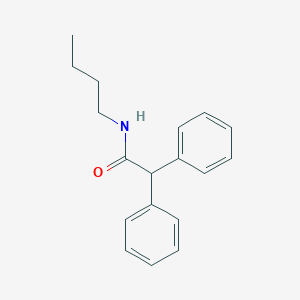
![2-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile](/img/structure/B187662.png)
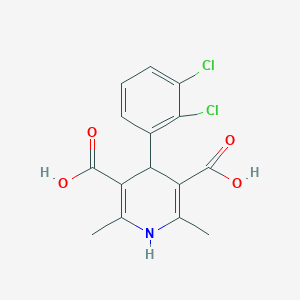
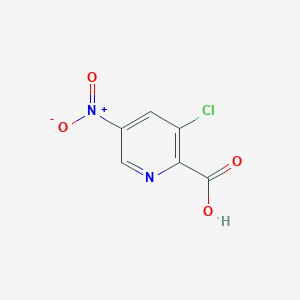
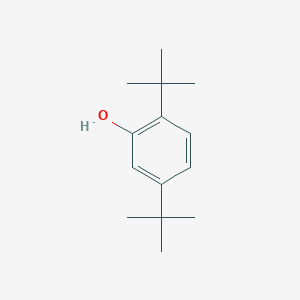
![3-butoxy-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B187670.png)
![N-[4-(diethylamino)phenyl]benzenesulfonamide](/img/structure/B187671.png)